
Triciribine phosphate (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triciribine phosphate (sodium) is a potent small-molecule inhibitor of the activation of all three isoforms of AKT in vitroDysregulation of AKT is observed in many malignancies, making triciribine phosphate a significant compound in cancer research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Triciribine phosphate is synthesized through a series of chemical reactions. The synthesis involves the regioselective substitution of 1-N-Boc-2-methylhydrazine and a trifluoroacetic acid catalyzed one-pot transformation. This process combines the deprotection of the tert-butylcarbonyl (Boc) group and ring closure reaction to form a tricyclic nucleobase motif .
Industrial Production Methods: The industrial production of triciribine phosphate involves the use of commercially available nucleobase 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. The process includes transition-metal-catalyzed cyanation, which can be cumbersome due to heavy metal residue .
Análisis De Reacciones Químicas
Types of Reactions: Triciribine phosphate undergoes various chemical reactions, including substitution and deprotection reactions. The compound is dephosphorylated in the serum to triciribine, which can cross the cell membrane. Within the cell, triciribine requires phosphorylation by adenosine kinase at the 5′ position to exert its anticancer activity .
Common Reagents and Conditions:
Substitution Reactions: Involve reagents like 1-N-Boc-2-methylhydrazine and trifluoroacetic acid.
Deprotection Reactions: Utilize trifluoroacetic acid for the removal of the Boc group.
Major Products: The major product formed from these reactions is the tricyclic nucleobase motif, which is essential for the compound’s biological activity .
Aplicaciones Científicas De Investigación
Triciribine phosphate has a wide range of scientific research applications:
Mecanismo De Acción
Triciribine phosphate exerts its effects by inhibiting the phosphorylation and signaling of all three family members of AKT (AKT-1, AKT-2, and AKT-3). These kinases are part of the phosphoinositide 3-kinase (PI3K) signaling pathway, which regulates cell proliferation and survival. Triciribine does not inhibit PI3K or PDK1, the direct upstream activators of AKT, nor does it inhibit other signaling pathways such as PKC, PKA, ERK 1/2, and JNK .
Comparación Con Compuestos Similares
Perifosine: Another AKT inhibitor that also targets the PI3K pathway.
MK-2206: A selective allosteric inhibitor of AKT.
GSK690693: A pan-AKT inhibitor with a similar mechanism of action.
Uniqueness: Triciribine phosphate is unique due to its ability to inhibit all three isoforms of AKT without affecting other signaling pathways. This specificity makes it a valuable tool in cancer research and drug development .
Propiedades
Fórmula molecular |
C13H16N6NaO7P |
|---|---|
Peso molecular |
422.27 g/mol |
Nombre IUPAC |
sodium;[(2R,3S,4R,5R)-5-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C13H17N6O7P.Na/c1-18-11-7-5(10(14)17-18)2-19(12(7)16-4-15-11)13-9(21)8(20)6(26-13)3-25-27(22,23)24;/h2,4,6,8-9,13,20-21H,3H2,1H3,(H2,14,17)(H2,22,23,24);/q;+1/p-1/t6-,8-,9-,13-;/m1./s1 |
Clave InChI |
ITOFBRQKZOZIJB-DOKXERMVSA-M |
SMILES isomérico |
CN1C2=NC=NC3=C2C(=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)[O-])O)O)C(=N1)N.[Na+] |
SMILES canónico |
CN1C2=NC=NC3=C2C(=CN3C4C(C(C(O4)COP(=O)(O)[O-])O)O)C(=N1)N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,4R)-4-fluoro-N-[(S)-phenyl-(4-propan-2-ylphenyl)methyl]-1-[2-(2H-triazol-4-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B12365897.png)
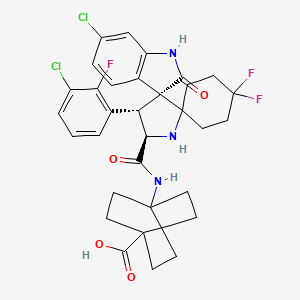


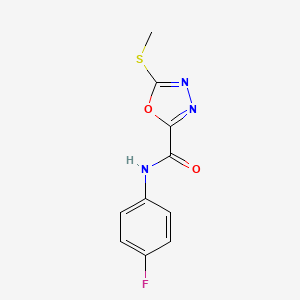


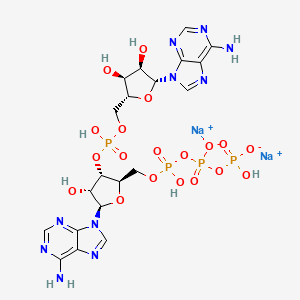
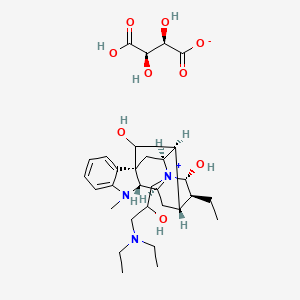
![Potassium;2-[3-[(2,3-dichlorophenyl)methyl]-6-methoxy-4-oxoquinolin-1-yl]acetate](/img/structure/B12365952.png)

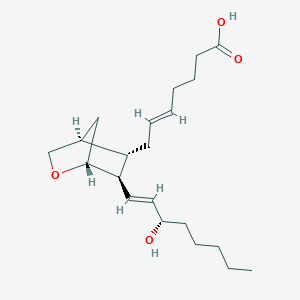
![1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-6-carboxylic acid](/img/structure/B12365959.png)
